molecular formula C14H21NOSi B180821 4-(tert-butyldimethylsilyloxy)indole CAS No. 106792-40-9

4-(tert-butyldimethylsilyloxy)indole

Cat. No.: B180821
CAS No.: 106792-40-9
M. Wt: 247.41 g/mol
InChI Key: DXWMQIPBFPYBTD-UHFFFAOYSA-N
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Description

4-(tert-butyldimethylsilyloxy)indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyldimethylsilyloxy)indole typically involves the protection of the hydroxyl group of an indole derivative with a tert-butyldimethylsilyl (TBS) group. One common method involves the reaction of 4-hydroxyindole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction proceeds under mild conditions, yielding this compound with high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-butyldimethylsilyloxy)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.

    Reduction: Reduction reactions can convert it to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed:

    Oxidation: Indole-4-quinones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(tert-butyldimethylsilyloxy)indole involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The indole core can interact with enzymes and receptors, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

    4-Hydroxyindole: Lacks the TBS protection, making it more reactive and less stable.

    4-Methoxyindole: Contains a methoxy group instead of a TBS group, resulting in different reactivity and solubility.

    4-Bromoindole: Substituted with a bromine atom, used in cross-coupling reactions.

Uniqueness: 4-(tert-butyldimethylsilyloxy)indole is unique due to the presence of the TBS group, which provides enhanced stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies .

Properties

CAS No.

106792-40-9

Molecular Formula

C14H21NOSi

Molecular Weight

247.41 g/mol

IUPAC Name

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3

InChI Key

DXWMQIPBFPYBTD-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

Synonyms

4-(tert-butyldimethylsilyloxy)indole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxyindole (831 mg, 6.24 mmol) was dissolved in DMF (8.0 mL), and the solution was added with imidazole (510 mg, 7.49 mmol) and tert-butyldimethylsilyl chloride (1.03 g, 6.86 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (hexane/ethyl acetate=85/15) to obtain 4-(tert-butyldimethylsilyloxy)indole (1.53 g, 99%).
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyindole (13.31 g, 75 mmol) in dry dichloromethane (400 mL) was treated with imidazole (8.17 g, 120 mmol) and t-butyldimethylsilyl chloride (18.09 g, 120 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The precipitated white solid was filtered off and washed with dichloromethane and the combined filtrates were washed successively with 0.5 M aq. hydrochloric acid, 0.5 M aq. sodium hydroxide and brine, dried and evaporated to give 9 as white crystals (21.03 g, 85%), mp 80-81° C. (from hexanes); 1H NMR (500 MHz) δ 8.06 (br s, 1H), 7.08 (dd, J=3.1, 2.4 Hz, 1H), 6.99-7.05 (m, 2H), 6.58-6.59 (m, 1H), 6.52 (dd, J=7, 1.5 Hz, 1H, 1.06 (s, 9H), 0.23 (s, 6H). Anal. Calcd. for C14H21NOSi: C, 67.97; H, 8.56; N, 5.66. Found: C, 67.60; H, 8.80; N, 5.57.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
18.09 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Imidazole (15.3 g, 225 mmol) was added to a solution of 4-hydroxyindole (20 g, 150 mmol) in 300 mL of anhydrous methylene chloride at ambient temperature. The resulting mixture was treated with tert-butyldimethylsilyl chloride (25 g, 165 mmol). After stirring overnight at ambient temperature, the reaction mixture was poured into 300 mL of water. The layers were separated, and the aqueous phase was extracted with methylene (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to a black oil. The crude residue was purified on a Prep 500 (silica gel; 0% to 5% ethyl acetate/hexanes) to give the title compound as a light purple waxy solid in quantitative yield. MS (ion spray, NH4OAc) m/e [M+1]+ 248, [M−1]− 246.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxyindole (3.0 g, 22.5 mmol), t-butyldimethylsilyl chloride (5.09 g, 33.8 mmol) and imidazole (3.83 g, 56.3 mmol) in dimethylformamide (60 mL) was stirred at room temperature for 24 hours. Aqueous ammonium chloride was added (100 ml) and extracted several times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, and evaporated to give a crude oil. Flash chromatography (10% ethyl acetate/hexanes) yielded the desired product (5.55 g, 100%) as a white solid. NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxyindole (5.65 g, 42.4 mmol) in chloroform (200 mL) are added imidazole (4.33 g, 63.6 mmol) and tert-butylchlorodimethylsilane (7.03 g, 46.6 mmol), and the mixture is stirred at room temperature for 2.5 hours. The reaction mixture is washed with a mixture of a saturated brine and water (1:1, 100 mL), and the organic layer is dried over anhydrous potassium carbonate, filtered, and the filtrate is concentrated to about 50 mL under reduced pressure. The resultant is purified by silica gel column (300 g, ethyl acetate:hexane=1:5→1:1) to give the title compound as a white solid (3.90 g, yield: 37%), and the starting compound (2.62g, recovery rate: 46%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Yield
37%

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